molecular formula C5H10ClF2NO2 B13576614 Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride

Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride

Cat. No.: B13576614
M. Wt: 189.59 g/mol
InChI Key: QJJSAWNDXHVHQM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both fluorine and amino groups, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride
  • Methyl 3-[(2-furylmethyl)amino]propanoate

Uniqueness

Methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate hydrochloride is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This dual substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H10ClF2NO2

Molecular Weight

189.59 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-2-(fluoromethyl)propanoate;hydrochloride

InChI

InChI=1S/C5H9F2NO2.ClH/c1-10-4(9)5(8,2-6)3-7;/h2-3,8H2,1H3;1H

InChI Key

QJJSAWNDXHVHQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CF)(CF)N.Cl

Origin of Product

United States

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